3,3-Oxetanediacetonitrile
Overview
Description
3,3-Oxetanediacetonitrile is a chemical compound with the molecular formula C7H8N2O. It features an oxetane ring, which is a four-membered cyclic ether, and two acetonitrile groups. The presence of the oxetane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions .
Industrial Production Methods: Industrial production methods for 3,3-Oxetanediacetonitrile are not extensively documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions: 3,3-Oxetanediacetonitrile can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include oxetane derivatives with additional oxygen functionalities.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted oxetane derivatives with various functional groups.
Scientific Research Applications
3,3-Oxetanediacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Oxetanediacetonitrile and its derivatives largely depends on the specific application and the molecular targets involved. In medicinal chemistry, the oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability, solubility, and bioavailability. The nitrile groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Oxetane: A simpler compound with just the four-membered ring.
Azetidine: A four-membered ring containing a nitrogen atom.
Comparison: 3,3-Oxetanediacetonitrile is unique due to the presence of both the oxetane ring and the acetonitrile groups. This combination imparts distinct reactivity and physicochemical properties compared to other similar compounds. For instance, oxetane is more prone to ring-opening reactions, while azetidine and thietane have different reactivity profiles due to the presence of nitrogen and sulfur, respectively .
Properties
IUPAC Name |
2-[3-(cyanomethyl)oxetan-3-yl]acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-3-1-7(2-4-9)5-10-6-7/h1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCWWDNJPTWOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC#N)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325884 | |
Record name | 3,3-Oxetanediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22030-97-3 | |
Record name | 3,3-Oxetanediacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022030973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Oxetanediacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Oxetanediacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Oxetanediacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ8WT469MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.